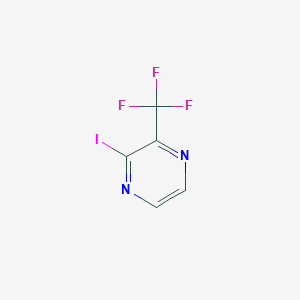

2-Iodo-3-trifluoromethyl-pyrazine

Übersicht

Beschreibung

“2-Iodo-3-trifluoromethyl-pyrazine” is a compound that belongs to the pyrazine family, which are heterocyclic aromatic organic compounds with a six-membered ring structure containing two nitrogen atoms opposite each other. It has a molecular formula of C5H2F3IN2 .

Molecular Structure Analysis

The molecular structure of “2-Iodo-3-trifluoromethyl-pyrazine” includes a pyrazine ring with an iodine atom and a trifluoromethyl group attached . The InChI code for this compound is 1S/C5H2F3IN2/c7-6(8,9)4-2-1-3-11-5(4)10/h1-3H .

Chemical Reactions Analysis

While specific chemical reactions involving “2-Iodo-3-trifluoromethyl-pyrazine” are not detailed in the retrieved sources, trifluoromethylpyridines and their derivatives are known to be used in various chemical reactions due to their unique physicochemical properties .

Physical And Chemical Properties Analysis

“2-Iodo-3-trifluoromethyl-pyrazine” has a molecular weight of 273.982 g/mol . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the retrieved sources.

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry and Crystal Structure Analysis : The study by Bailey & Pennington (1997) showed that pyrazine forms complexes with cadmium(II) halides. These complexes crystallize as infinite chains, where pyrazine ligands link the chains to form extended two-dimensional layers. This finding is significant for understanding the coordination chemistry and crystal structures of such compounds.

Synthesis of New Derivatives and Directed Metallations : The research by Plé et al. (1998) focused on the lithiation of iodopyrazine, leading to the synthesis of new pyrazine and pyrimidine derivatives. This study highlights the application of 2-Iodo-3-trifluoromethyl-pyrazine in organic synthesis and the creation of novel compounds.

Role in Photosynthesis Inhibition and Antialgal Activity : Doležal et al. (2007) investigated substituted pyrazine-2-carboxylic acid amides and their role in photosynthesis inhibition. They found that certain pyrazine derivatives are active inhibitors of oxygen evolution in spinach chloroplasts, indicating their potential application in the study of photosynthetic processes.

Chemoselective Synthesis in Anticancer Research : In the study by Wang et al. (2019), a chemoselective synthesis method was developed for benzofuro[2,3-b]pyrazines, with certain products exhibiting significant anticancer activity. This research highlights the application of 2-Iodo-3-trifluoromethyl-pyrazine in the synthesis of compounds with potential therapeutic benefits.

Trifluoromethylation in Organic Chemistry : The work of Lishchynskyi et al. (2013) demonstrated the trifluoromethylation of aryl and heteroaryl halides using fluoroform-derived CuCF3. This study is significant for understanding the trifluoromethylation process in organic chemistry, which is a crucial step in the synthesis of various chemical compounds.

Synthesis of Pyrazole Derivatives and Potential Medicinal Applications : Lam et al. (2022) reported the synthesis of a trifluoromethylated indenopyrazole. Pyrazoles have applications in agrochemical and medicinal chemistry, suggesting the relevance of 2-Iodo-3-trifluoromethyl-pyrazine in these fields.

Antimycobacterial Activity and Drug Design : In the study by Doležal et al. (2009), substituted pyrazinecarboxylic acid amides were synthesized and evaluated for antimycobacterial activity. This research underlines the potential use of pyrazine derivatives in drug design, particularly for treating tuberculosis.

Catalysis in Organic Synthesis : The research by Khan et al. (2019) demonstrated the use of an ionic liquid-functionalized chitosan catalyst for the synthesis of pyrazine derivatives. This study is significant for green chemistry and sustainable catalytic processes.

Safety And Hazards

While specific safety data for “2-Iodo-3-trifluoromethyl-pyrazine” is not available in the retrieved sources, similar compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to handle such compounds with appropriate personal protective equipment and ensure adequate ventilation .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-iodo-3-(trifluoromethyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3IN2/c6-5(7,8)3-4(9)11-2-1-10-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTLPJOKBLILHNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodo-3-trifluoromethyl-pyrazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

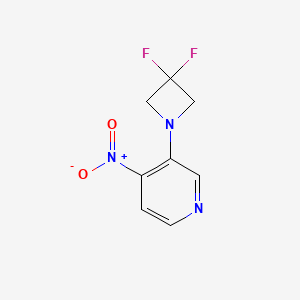

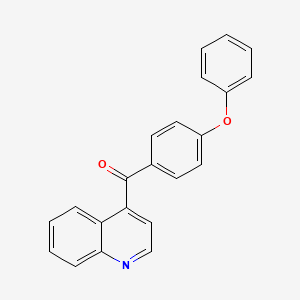

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B1407539.png)